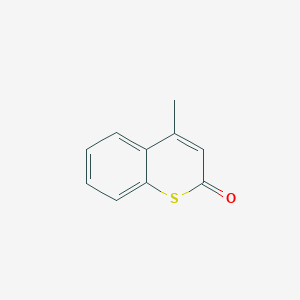

4-methyl-2H-thiochromen-2-one

Beschreibung

4-Methyl-2H-thiochromen-2-one is a sulfur-containing heterocyclic compound characterized by a thiochromene backbone substituted with a methyl group at the 4-position. This structural motif distinguishes it from oxygenated analogs like chromones (4H-chromen-4-ones) and coumarins (2H-chromen-2-ones). Its synthesis typically involves nucleophilic substitution reactions, such as the reaction of 7-mercapto-4-methyl-2H-chromen-2-one with alcohols under acidic conditions, though unexpected products may form due to competing reaction pathways .

Eigenschaften

CAS-Nummer |

21553-94-6 |

|---|---|

Molekularformel |

C10H8OS |

Molekulargewicht |

176.24 g/mol |

IUPAC-Name |

4-methylthiochromen-2-one |

InChI |

InChI=1S/C10H8OS/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 |

InChI-Schlüssel |

SSOKTMRVDDCVEU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)SC2=CC=CC=C12 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2H-thiochromen-2-one typically involves the thia-Michael condensation reaction. This reaction occurs between 2-mercaptobenzaldehyde and an α,β-unsaturated carbonyl compound. The reaction is catalyzed by bases such as tetramethylguanidine and proceeds under mild conditions .

Industrial Production Methods: Industrial production methods for 4-methyl-2H-thiochromen-2-one are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-2H-thiochromen-2-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiochromenes.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2H-thiochromen-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antibacterial properties.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-methyl-2H-thiochromen-2-one involves its interaction with various molecular targets. For instance, it can inhibit hypoxia-inducible factor hydroxylase, which plays a role in cellular response to low oxygen levels. Additionally, it can act as an antimicrobial agent by targeting dihydropteroate synthase, an enzyme crucial for folate biosynthesis in microbes .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties

- Thio vs. Oxygen Analogs: Replacing oxygen with sulfur in the chromene ring (e.g., thiochromenones vs. chromones) increases lipophilicity and alters electronic distribution. For example, the thioester group in 4-methyl-2H-thiochromen-2-one enhances electron-withdrawing effects compared to the carbonyl group in coumarins, influencing reactivity in nucleophilic substitutions .

- Substituent Effects : Methyl groups (e.g., 4-CH₃) improve metabolic stability but reduce solubility. In contrast, polar groups like hydroxyl (4-OH) or sulfonyl (CH₃SO₂) enhance water solubility and intermolecular interactions .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.